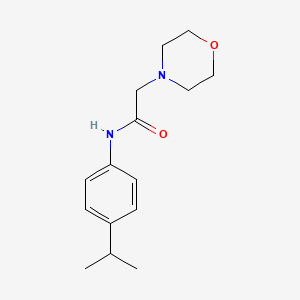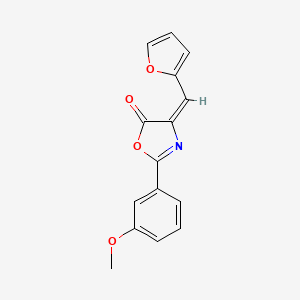![molecular formula C11H17N3O3 B5324684 5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)
5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as barbituric acid derivative and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act on the central nervous system by enhancing the inhibitory effects of GABA neurotransmitter. It has also been reported to modulate the activity of ion channels and receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects. It has been reported to induce sedation, hypnosis, and anesthesia. It has also been shown to possess anticonvulsant and antitumor properties. Furthermore, it has been reported to modulate the activity of various enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods. However, one of the limitations is that it has low solubility in water, which can limit its use in aqueous solutions. It is also toxic at high concentrations and must be handled with care.
Direcciones Futuras
There are several future directions for the study of 5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is the synthesis of new derivatives with improved pharmacological properties. Another direction is the study of the mechanism of action of this compound at the molecular level. Furthermore, the potential use of this compound as a therapeutic agent for various diseases such as cancer and epilepsy can also be explored.
Métodos De Síntesis
The most common method used for the synthesis of 5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is the condensation reaction between barbituric acid and butylamine. This reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The product is obtained in good yield after purification by recrystallization.
Aplicaciones Científicas De Investigación
5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. This compound has been used as a starting material for the synthesis of various pharmacologically active compounds. It has been reported to possess antitumor, anticonvulsant, and sedative properties.
Propiedades
IUPAC Name |
5-(butyliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-5-6-12-7-8-9(15)13(2)11(17)14(3)10(8)16/h7,15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZDPTIGOVIOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=O)N(C1=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5324605.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5324616.png)
![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5324622.png)

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5324632.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]phthalazine](/img/structure/B5324647.png)
![4-(2-methoxy-4-methylbenzyl)-N,N,1-trimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5324653.png)
![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol](/img/structure/B5324665.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxypropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5324670.png)
![N-(4-ethylbenzyl)-5-(methoxymethyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5324673.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)
